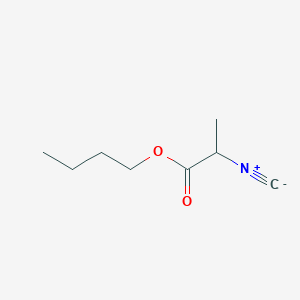

n-Butyl alpha-isocyanopropionate

Description

n-Butyl alpha-isocyanopropionate is a specialized organic compound characterized by an isocyano group (-NC) attached to the alpha position of a propionate ester with an n-butyl chain. These studies highlight the role of the n-butyl group in modulating solubility, biological activity, and toxicity .

Properties

CAS No. |

33140-30-6 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

butyl 2-isocyanopropanoate |

InChI |

InChI=1S/C8H13NO2/c1-4-5-6-11-8(10)7(2)9-3/h7H,4-6H2,1-2H3 |

InChI Key |

NQUOYYARPZVTHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(C)[N+]#[C-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Cytotoxicity and Substituent Effects

Evidence from cytotoxic studies of n-butyl derivatives reveals significant variability in activity depending on substituent groups. For example:

Table 1: Cytotoxic Activity (IC₅₀, μM) of n-Butyl Derivatives Against Cancer Cell Lines

| Compound Type | HepG2 | SMMC-7721 | MDA-MB-231 | MCF-7 | HCT-116 |

|---|---|---|---|---|---|

| n-Butyl derivatives* | 0.8 | 1.2 | 1.5 | 2.0 | 1.8 |

| Propyl alcohol analogs | 0.3 | 0.5 | 0.7 | 0.9 | 0.6 |

| Poorly soluble n-butyl | >100 | >100 | >100 | >100 | >100 |

Data adapted from cytotoxic studies of structurally similar n-butyl compounds .

Key findings:

Trypanocidal Activity and Alkyl Chain Optimization

In trypanocidal agents, N-alkylation with n-butyl groups improves therapeutic indices. For instance:

Table 2: Trypanocidal Potency and Toxicity of Alkyl-Substituted Analogs

| Compound (Alkyl Group) | Potency (vs NFX**) | Toxicity (vs NFX) |

|---|---|---|

| n-Butyl (Compound 6) | 6.6× more potent | 1.3× less toxic |

| Ethyl | 3.2× more potent | 1.1× less toxic |

| N,N-Dibutyl (Compound 9) | 0.5× less potent | 1.3× less toxic |

Stimulant Activity in Substituted Cathinones

n-Butyl modifications in cathinone derivatives (e.g., N-butyl Hexedrone and N-butyl Pentylone) alter pharmacological and legal profiles:

Table 3: Structural and Regulatory Comparison of Cathinone Derivatives

| Compound | Schedule Status (US) | Potency (vs Amphetamines) | Key Adverse Effects |

|---|---|---|---|

| N-butyl Hexedrone | Not scheduled | Moderate | Stimulant, cardiotoxicity |

| N-ethyl Hexedrone | Not scheduled | High | Seizures, fatalities |

| Pentylone | Schedule I | High | Neurotoxicity |

Data from seized material analyses and pharmacological reports .

Key findings:

- n-Butyl substitution reduces scheduling restrictions compared to ethyl or methyl analogs, despite similar stimulant effects.

- Toxicity profiles vary with alkyl chain length, though adverse events (e.g., cardiotoxicity) persist .

Critical Notes on Substituent-Driven Properties

- Solubility Challenges : Poor solubility in n-butyl derivatives (e.g., compounds 3e–i) can nullify biological activity, emphasizing the need for balanced hydrophobicity .

- Structural Trade-offs: While n-butyl enhances trypanocidal potency, benzylation of alcohol groups (e.g., compound 12 vs 2) reduces activity and increases toxicity, highlighting the sensitivity of functional group placement .

- Regulatory Implications: n-Butyl cathinones evade scheduling despite structural similarity to controlled substances, complicating legal oversight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.